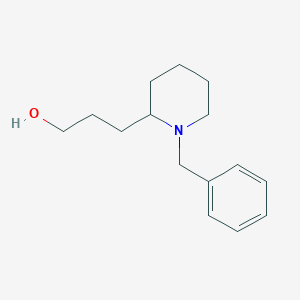
3-(1-Benzylpiperidin-2-yl)propan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(1-Benzylpiperidin-2-yl)propan-1-ol is a useful research compound. Its molecular formula is C15H23NO and its molecular weight is 233.35 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Neurological Disorders
Research indicates that 3-(1-Benzylpiperidin-2-yl)propan-1-ol may exhibit therapeutic potential in treating neurological disorders. It shows promise as a ligand for serotonin receptors and butyrylcholinesterase, which are implicated in conditions like Alzheimer's disease and Lewy Body Dementia. Studies have demonstrated its ability to modulate these receptors, suggesting a role in cognitive enhancement and neuroprotection .
Antagonistic Properties
The compound has been investigated for its antagonistic effects on muscarinic receptors, particularly muscarinic receptor 4 (M4). This action may contribute to its efficacy in treating cognitive deficits associated with neurological diseases. The design and synthesis of derivatives have shown enhanced receptor affinity, highlighting its potential as a lead compound for drug development targeting M4 .
Research Tool
This compound serves as a valuable probe in biological studies. Its structural similarity to other pharmacologically active compounds allows researchers to explore biological pathways and interactions effectively. For instance, it can be utilized to investigate the modulation of neurotransmitter systems, providing insights into their roles in various physiological processes .
Industrial Applications
In addition to its research applications, this compound is also relevant in the synthesis of specialty chemicals and materials. Its unique structural features make it a versatile building block for creating more complex molecules used in various industrial processes.
Case Studies and Research Findings
Several studies have highlighted the compound's efficacy and potential applications:
These studies collectively underscore the compound's multifaceted role in both research and therapeutic contexts.
Properties
Molecular Formula |
C15H23NO |
|---|---|
Molecular Weight |
233.35 g/mol |
IUPAC Name |
3-(1-benzylpiperidin-2-yl)propan-1-ol |
InChI |
InChI=1S/C15H23NO/c17-12-6-10-15-9-4-5-11-16(15)13-14-7-2-1-3-8-14/h1-3,7-8,15,17H,4-6,9-13H2 |
InChI Key |
DUUYLCYXDZUHND-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C(C1)CCCO)CC2=CC=CC=C2 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














